N-(5-Amino-2-methoxyphenyl)nicotinamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H13N3O2. It is a derivative of nicotinamide, which is known for its various biological and chemical applications. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to a nicotinamide moiety.
Mechanism of Action
Target of Action
N-(5-Amino-2-methoxyphenyl)nicotinamide is a small molecule that primarily targets an enzyme called Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-(5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide .
Mode of Action
The interaction of this compound with its target, NNMT, results in the inhibition of the enzyme’s activity . This inhibition alters the rate of biochemical reactions, ultimately influencing the overall metabolic balance .
Biochemical Pathways
This compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .
Pharmacokinetics
It is known that the compound is a bioactive compound that affects key enzymatic activities in metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic pathways. By altering enzyme activity, this compound changes the rate of biochemical reactions, ultimately influencing the overall metabolic balance . This can lead to improvements in conditions like diabetes through enzyme inhibition .
Biochemical Analysis
Biochemical Properties
N-(5-Amino-2-methoxyphenyl)nicotinamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as succinate dehydrogenase, which is a key component of the respiratory enzyme complex in cells . The interaction between this compound and succinate dehydrogenase involves the inhibition of the enzyme’s activity, thereby affecting the electron transport chain and cellular respiration. Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by this compound can lead to alterations in the production of reactive oxygen species, which in turn affects cell signaling and gene expression . Furthermore, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of succinate dehydrogenase by this compound involves binding to the enzyme’s active site, preventing the normal catalytic activity of the enzyme . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function include sustained inhibition of succinate dehydrogenase, leading to prolonged alterations in cellular respiration and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating metabolic pathways and reducing oxidative stress. At higher doses, this compound can induce toxic effects, including mitochondrial dysfunction and increased production of reactive oxygen species . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as succinate dehydrogenase. This compound affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to alterations in the levels of key metabolites . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular respiration and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other components of the electron transport chain . The targeting of this compound to the mitochondria is facilitated by post-translational modifications and targeting signals that direct it to this organelle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)nicotinamide typically involves the coupling of 5-amino-2-methoxyaniline with nicotinic acid or its derivatives. One common method is the use of a condensation reaction where the amine group of 5-amino-2-methoxyaniline reacts with the carboxylic acid group of nicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Nicotinamide: A simpler derivative with similar biological activities but lacking the additional functional groups.
N-(5-Amino-2-hydroxyphenyl)nicotinamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-Amino-2-chlorophenyl)nicotinamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness: N-(5-Amino-2-methoxyphenyl)nicotinamide is unique due to the presence of both an amino and a methoxy group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJJINUCRZDQRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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